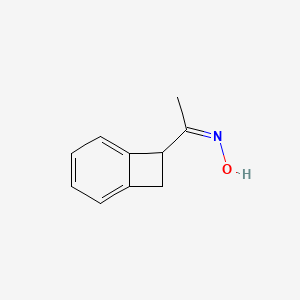![molecular formula C20H12N2 B14752580 Quinolino[3,2-b]acridine CAS No. 258-57-1](/img/structure/B14752580.png)
Quinolino[3,2-b]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolino[3,2-b]acridine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that combines quinoline and acridine moieties, making it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinolino[3,2-b]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,11-diphenylquinolino[3,2,1-de]acridine-5,9-dione with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Quinolino[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinolino[3,2,1-de]acridine-5,9-dione.
Reduction: Reduction reactions can convert this compound derivatives into more reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolino[3,2,1-de]acridine-5,9-dione .
Aplicaciones Científicas De Investigación
Quinolino[3,2-b]acridine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: this compound derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Mecanismo De Acción
The mechanism by which quinolino[3,2-b]acridine exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cellular apoptosis. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Quinoline: A simpler structure with a single fused ring system, used in the synthesis of various pharmaceuticals.
Acridine: Known for its antibacterial properties and used in the development of dyes and drugs.
Indolo[2,3-b]acridine: Another heterocyclic compound with similar applications in OLEDs and biological research.
Uniqueness: Quinolino[3,2-b]acridine stands out due to its fused ring system that combines the properties of both quinoline and acridine, making it a versatile and valuable compound in various fields of research and industry.
Propiedades
Número CAS |
258-57-1 |
|---|---|
Fórmula molecular |
C20H12N2 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
quinolino[3,2-b]acridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-17-13(5-1)9-15-11-16-10-14-6-2-4-8-18(14)22-20(16)12-19(15)21-17/h1-12H |
Clave InChI |
VZNQNRUYJWSBQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=C4C=C5C=CC=CC5=NC4=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
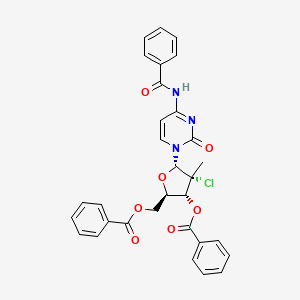
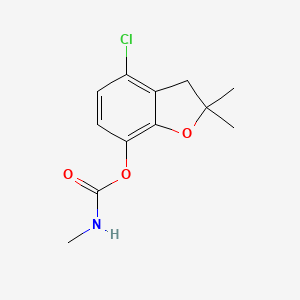
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
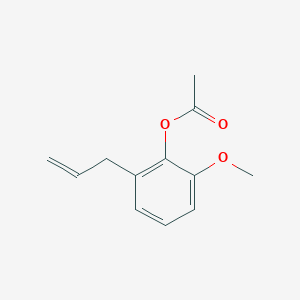
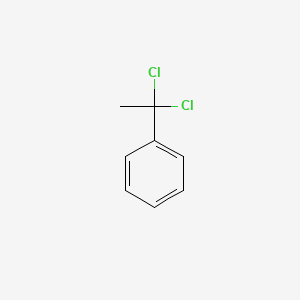
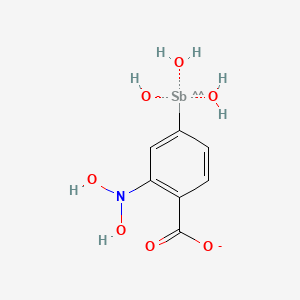
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
